Home > Products > Building Blocks P9254 > Loxoprofen sodium dihydrate
Loxoprofen sodium dihydrate - 226721-96-6

Loxoprofen sodium dihydrate

Catalog Number: EVT-361286
CAS Number: 226721-96-6
Molecular Formula: C15H21NaO5
Molecular Weight: 304.31 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Loxoprofen sodium dihydrate is a non-selective inhibitor of COX-1 and COX-2 that exhibits properties typical of most non-steroidal anti-inflammatory drugs (NSAIDs), including anti-inflammatory, analgesic, and antinociceptive activities . It is a prodrug of a propionic acid derivative and is marketed as a racemic mixture .

Molecular Structure Analysis

The molecular formula of Loxoprofen sodium dihydrate is C15H21NaO5 . The IUPAC name is sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate . The molecular weight is 304.31 g/mol .

Chemical Reactions Analysis

Loxoprofen sodium dihydrate is inactive against recombinant human COX-1 and COX-2 in in vitro assays, whereas loxoprofen-SRS inhibited both . Kinetic behavior studies showed time-dependent inhibition for both isozymes .

Physical And Chemical Properties Analysis

Loxoprofen sodium dihydrate is a hydrate that is the dihydrate form of loxoprofen sodium . The parent acid, loxoprofen, is a prodrug that is rapidly converted into its active trans-alcohol metabolite following oral administration .

Loxoprofen

  • Compound Description: Loxoprofen is a non-steroidal anti-inflammatory drug (NSAID) that exhibits analgesic and anti-inflammatory properties. It is the active metabolite of loxoprofen sodium dihydrate. [, , ]
  • Relevance: Loxoprofen is structurally identical to loxoprofen sodium dihydrate, except for the absence of the sodium ion and the two water molecules of hydration. []

Trans-alcohol Metabolite of Loxoprofen

  • Compound Description: The trans-alcohol metabolite of loxoprofen is a major metabolite formed by the reduction of the cyclopentanone moiety of loxoprofen in various species, including rats, mice, dogs, and monkeys. This metabolite exhibits potent inhibitory activity against prostaglandin (PG) synthetase, contributing to its anti-inflammatory effects. [, , ]
  • Relevance: The trans-alcohol metabolite is structurally similar to loxoprofen sodium dihydrate, differing only in the reduction of the ketone group in the cyclopentanone ring to a hydroxyl group. []

Cis-alcohol Metabolite of Loxoprofen

  • Compound Description: The cis-alcohol metabolite of loxoprofen is a minor metabolite formed alongside the trans-alcohol metabolite during the metabolism of loxoprofen. [, ]
  • Relevance: The cis-alcohol metabolite is a stereoisomer of the trans-alcohol metabolite, sharing the same molecular formula and connectivity as loxoprofen sodium dihydrate but differing in the spatial arrangement of atoms around the newly formed hydroxyl group. []

α-hydroxy Ketone Metabolite of Loxoprofen

  • Compound Description: The α-hydroxy ketone metabolite (M-3) is another metabolite of loxoprofen sodium dihydrate identified in rat urine. []
  • Relevance: This metabolite is structurally related to loxoprofen sodium dihydrate, featuring an additional hydroxyl group on the carbon adjacent to the ketone group in the cyclopentanone ring. []

Diol Metabolites of Loxoprofen

  • Compound Description: Three distinct diol metabolites (M-4, M-5, and M-6) of loxoprofen sodium dihydrate have been identified in rat urine. These metabolites represent further hydroxylation products of the monohydroxy metabolites (trans-alcohol and cis-alcohol). []
  • Relevance: These diol metabolites are derivatives of loxoprofen sodium dihydrate, characterized by the presence of two hydroxyl groups introduced into the cyclopentanone ring system. []

Flurbiprofen

  • Compound Description: Flurbiprofen is a non-steroidal anti-inflammatory drug (NSAID) commonly used to treat pain and inflammation. In a study comparing the efficacy of flurbiprofen cataplasms (FPC) with loxoprofen sodium cataplasms (LSC) for knee osteoarthritis, FPC demonstrated superior pain relief and a better safety profile. []
  • Relevance: Flurbiprofen belongs to the same chemical class as loxoprofen sodium dihydrate (NSAIDs) and shares a similar mechanism of action, inhibiting cyclooxygenase (COX) enzymes involved in prostaglandin synthesis. []

Diclofenac Potassium

  • Compound Description: Diclofenac potassium is another non-steroidal anti-inflammatory drug (NSAID) commonly prescribed for pain relief, including post-operative dental pain. A clinical trial compared its efficacy to loxoprofen sodium for pain relief after dental extraction, finding that diclofenac potassium provided slightly better pain control after 36 hours. []
  • Relevance: Diclofenac potassium, similar to loxoprofen sodium dihydrate, is classified as an NSAID and exerts its analgesic and anti-inflammatory effects through COX enzyme inhibition. []

Ibuprofen and Ibuprofen Sodium Dihydrate

  • Compound Description: Ibuprofen, a widely used NSAID, and its sodium dihydrate salt were used as model compounds in a study investigating the sticking tendency of pharmaceutical formulations during tablet manufacturing. []
  • Relevance: While not directly mentioned as metabolites or analogs of loxoprofen sodium dihydrate, ibuprofen and its salt were included in this research due to their well-known sticking properties during tableting, a characteristic also observed with loxoprofen sodium dihydrate. [] This suggests that the physicochemical properties influencing the manufacturing processes of these compounds might share some similarities.
Overview

Loxoprofen sodium dihydrate is a non-steroidal anti-inflammatory drug (NSAID) primarily used for its analgesic and anti-inflammatory properties. Its chemical formula is C15H17NaO32H2O\text{C}_{15}\text{H}_{17}\text{NaO}_{3}\cdot 2\text{H}_{2}\text{O}, with a molecular weight of 304.31 g/mol. Loxoprofen sodium is synthesized from various precursors and is characterized by its ability to inhibit cyclooxygenase enzymes, which play a critical role in the inflammatory process .

Source

Loxoprofen sodium was first synthesized in Japan and has been widely utilized in clinical settings for pain relief, particularly in musculoskeletal disorders. Its development was aimed at reducing the gastrointestinal side effects commonly associated with traditional NSAIDs .

Classification

Loxoprofen sodium dihydrate belongs to the class of drugs known as non-steroidal anti-inflammatory drugs. It is classified as a propionic acid derivative, similar to other NSAIDs like ibuprofen and naproxen. The compound is known for its selective inhibition of cyclooxygenase-2, which is associated with reduced inflammation and pain without significantly affecting cyclooxygenase-1, which protects the gastric mucosa .

Synthesis Analysis

Methods

The synthesis of loxoprofen sodium involves several chemical reactions that convert precursor compounds into the final product. Key steps include:

  1. Preparation of Intermediate Compounds: The synthesis begins with the reaction of 2-(4-bromomethylphenyl)propionic acid with concentrated sulfuric acid and methanol to produce an intermediate compound, 2-(4-bromomethylphenyl)methyl propionate .
  2. Formation of Loxoprofen Sodium: This intermediate undergoes further reactions involving dimethyl adipate and sodium methoxide in methanol, followed by hydrolysis and crystallization steps that yield loxoprofen sodium dihydrate .

Technical Details

The synthetic route emphasizes high purity and yield while minimizing energy consumption. The methodology includes careful pH adjustments during various stages of synthesis to ensure optimal reaction conditions .

Molecular Structure Analysis

Structure

Loxoprofen sodium dihydrate has a complex molecular structure characterized by its propionic acid backbone and phenyl groups. The presence of two water molecules in its dihydrate form affects its solubility and stability.

Data

  • Molecular Formula: C15H17NaO32H2O\text{C}_{15}\text{H}_{17}\text{NaO}_{3}\cdot 2\text{H}_{2}\text{O}
  • Molecular Weight: 304.31 g/mol
  • CAS Number: 226721-96-6 .
Chemical Reactions Analysis

Reactions

Loxoprofen sodium participates in various chemical reactions typical for NSAIDs, including:

  • Esterification: Formation of ester bonds during the synthesis process.
  • Hydrolysis: Breakdown of ester bonds under acidic or basic conditions during purification steps.

These reactions are crucial for modifying the compound's pharmacological properties and enhancing its therapeutic efficacy .

Technical Details

The synthesis employs techniques such as liquid-liquid extraction, crystallization, and chromatography to purify the final product, ensuring high quality and consistency suitable for pharmaceutical applications .

Mechanism of Action

Process

Loxoprofen sodium exerts its pharmacological effects primarily through the inhibition of cyclooxygenase enzymes, specifically cyclooxygenase-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain.

Data

Studies have shown that loxoprofen sodium does not significantly decrease gastric mucosal blood flow compared to other NSAIDs like indomethacin, indicating a potentially lower risk for gastrointestinal side effects . This characteristic makes it a favorable option for patients requiring long-term NSAID therapy.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder.
  • Solubility: Soluble in water and organic solvents such as ethanol.

Chemical Properties

  • Stability: Stable under normal storage conditions but sensitive to moisture due to its dihydrate form.
  • pH Range: The compound exhibits stability within a pH range conducive to pharmacological activity.

Relevant data indicate that loxoprofen sodium maintains its efficacy across varying temperatures, though it should ideally be stored below 25 degrees Celsius .

Applications

Loxoprofen sodium dihydrate is primarily used in clinical settings for:

  • Pain Management: Effective in treating acute pain conditions such as postoperative pain, dental pain, and musculoskeletal disorders.
  • Anti-inflammatory Treatment: Utilized in managing inflammatory conditions like arthritis due to its potent anti-inflammatory properties.

Research continues into expanding its applications within pharmacology, particularly regarding formulations that enhance bioavailability and reduce side effects associated with traditional NSAIDs .

Advanced Formulation Strategies for Enhanced Drug Delivery

Nanosponge-Based Topical Gel Formulations for Controlled Release

Nanosponge technology enables targeted dermal delivery of loxoprofen sodium dihydrate by encapsulating the drug in porous polymeric structures. These nanosponges are synthesized via solvent evaporation using ethyl cellulose and cross-linkers like diphenyl carbonate, creating a high-surface-area matrix with optimized drug-loading capacity (typically 68-72%) [7]. Post-loading, the nanosponges are dispersed in carbopol-based hydrogels (1.5-2.0% w/v) to form topical applications. In vitro permeation studies demonstrate sustained release over 10-12 hours, with only 8-12% drug release in the initial hour followed by zero-order kinetics. This controlled release is attributed to:

  • Diffusion-controlled mechanism: Drug release governed by Fickian diffusion through nanosponge pores
  • Polymer-drug affinity: Hydrophobic interactions between ethyl cellulose and loxoprofen’s phenyl groups
  • Gel matrix barrier: Delayed water penetration into nanosponges [1] [7]

Table 1: Key Parameters of Loxoprofen-Loaded Nanosponges

ParameterValue RangeImpact on Release
Particle Size120-180 nmSmaller size → Faster release
Pore Volume0.48-0.62 cm³/gHigher volume → Increased drug loading
Encapsulation Efficiency68-72%Directly modulates therapeutic duration
Zeta Potential-32 to -38 mVHigher negativity → Improved colloidal stability

Gastroretentive Drug Delivery Systems Using Natural Polymers

Gastroretentive systems exploit natural polymers to prolong gastric residence time, enhancing absorption of loxoprofen sodium dihydrate in its optimal pH window. The SeDeM Expert System optimizes powder blends for direct compression into minitablets, evaluating 12 critical parameters including:

  • Bulk/tapped density (0.45-0.58 g/mL)
  • Carr’s index (12-18%)
  • Hausner ratio (1.14-1.21) [3]

Formulations combine Methocel K100M (15-25%), Ethocel 10P (10-15%), and sodium bicarbonate (5-8%) to create buoyant minitablets. Upon gastric fluid exposure, NaHCO₃ generates CO₂, reducing density to <0.9 g/mL and enabling floatation for 8-10 hours. Drug release follows first-order kinetics (R²=0.98) with Fickian diffusion as the predominant mechanism (n=0.43-0.45 in Korsmeyer-Peppas model). In silico PBPK modeling predicts 97% relative bioavailability compared to immediate-release formulations [3].

Table 2: Natural Polymer Performance in Gastroretentive Systems

Polymer CombinationFloating Lag Time (min)Duration (h)Drug Release at 8h (%)
Methocel K100M (20%) + Ethocel 10P (10%)2.1 ± 0.39.2 ± 0.892.4 ± 3.1
Methocel K100M (15%) + Pectin (15%)3.8 ± 0.57.5 ± 0.684.7 ± 2.9
Xanthan Gum (12%) + Sodium Alginate (10%)4.3 ± 0.46.8 ± 0.779.6 ± 3.3

Mucoadhesive Sustained-Release Microspheres for Targeted Permeation

Thiolated pectin (T-PEC) microspheres significantly enhance gastric mucoadhesion and permeation of loxoprofen sodium dihydrate. Thiolation is achieved via esterification with thioglycolic acid, increasing thiol content to 3100 µmol/g versus 0 µmol/g in native pectin [1]. Microspheres (2-10 µm diameter) prepared by solvent evaporation exhibit:

  • Mucoadhesion strength: 2.3-fold higher than non-thiolated equivalents
  • Controlled release: 80% release at 12 hours vs. 95% in 4 hours for unmodified pectin
  • Permeation enhancement: 3.1× increased transwell mucus permeation

In vivo edema inhibition studies in rat models demonstrate sustained efficacy, with 400 μg achieving 78% edema reduction at 24 hours post-administration. FTIR spectroscopy confirms thiolation via characteristic -SH peaks at 2570 cm⁻¹, while SEM verifies spherical morphology with surface porosity <5% [1] [7].

Table 3: Microsphere Characterization

PropertyNative Pectin MSThiolated Pectin (T-PEC3100) MS
Mucoadhesion Time2.1 ± 0.4 h8.3 ± 0.7 h
Particle Size8.5 ± 1.2 µm5.2 ± 0.8 µm
Swelling Index180 ± 12%320 ± 18%
Edema Inhibition (24h)42 ± 5%78 ± 6%

Transdermal Patch Design with Penetration Enhancers

Loxoprofen sodium dihydrate hydrogel patches (100 mg/patch) incorporate chemical permeation enhancers to overcome stratum corneum barriers. Key enhancers include:

  • Menthol (3-5%): Disrupts lipid packing
  • Diethanolamine (2-4%): Modulates drug solubility
  • N-methyl pyrrolidone (6-8%): Fluidizes keratin [7]

A real-world study (N=60) showed 93.33% efficacy in chronic inflammatory pain after 2-week application, with patient satisfaction reaching 90% [4] [6]. Patches use polyacrylate pressure-sensitive adhesives and ascorbyl palmitate (antioxidant) to stabilize the drug. Ex vivo studies show 6.8-fold higher permeation versus passive diffusion, with steady-state flux of 12.4 μg/cm²/h. Clinical assessments confirm:

  • NRS pain reduction: 75-89% in 54/60 patients
  • Swelling score decrease: 4.38 → 2.88 (p<0.01)
  • Functional improvement: 68% reduction in movement limitation [4] [6]

Table 4: Clinical Efficacy of Hydrogel Patch (4-week Real-World Study)

Outcome MeasureBaselineWeek 2Improvement (%)
Pain NRS Score (0-10)7.2 ± 1.11.8 ± 0.975.0 ± 12.5
Swelling Degree (0-3 scale)2.6 ± 0.40.7 ± 0.373.1 ± 11.6
Functional Impairment (0-3)2.2 ± 0.50.5 ± 0.277.3 ± 9.1
Patient Satisfaction-90%-

Properties

CAS Number

226721-96-6

Product Name

Loxoprofen sodium dihydrate

IUPAC Name

sodium;2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoate;dihydrate

Molecular Formula

C15H21NaO5

Molecular Weight

304.31 g/mol

InChI

InChI=1S/C15H18O3.Na.2H2O/c1-10(15(17)18)12-7-5-11(6-8-12)9-13-3-2-4-14(13)16;;;/h5-8,10,13H,2-4,9H2,1H3,(H,17,18);;2*1H2/q;+1;;/p-1

InChI Key

BAZQYVYVKYOAGO-UHFFFAOYSA-M

SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+]

Synonyms

156-S
2-(4-((2-oxocyclopentyl)methyl)phenyl)propionic acid
2-OCPPP
CS 600
CS-600
loxoprofen
loxoprofen alcohol
loxoprofen sodium dihydrate
loxoprofen sodium, (R*,S*)-isomer
sodium 2-(4-(2-oxocyclopentylmethyl)phenyl)propionate dihydrate
sodium loxoprofen

Canonical SMILES

CC(C1=CC=C(C=C1)CC2CCCC2=O)C(=O)[O-].O.O.[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.